

An In-depth Technical Guide to 2-(Hydroxymethyl)isonicotinonitrile

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Compound of Interest

Compound Name: 2-(Hydroxymethyl)isonicotinonitrile

Cat. No.: B1590093

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This guide provides a comprehensive technical overview of **2-(Hydroxymethyl)isonicotinonitrile** (CAS No. 51454-63-8), a heterocyclic building block of significant interest to researchers in medicinal chemistry, drug discovery, and materials science. We will delve into its chemical properties, plausible synthetic routes, spectroscopic signatures, and handling protocols, offering field-proven insights for its practical application.

Introduction and Strategic Importance

2-(Hydroxymethyl)isonicotinonitrile, also known as 4-cyano-2-pyridinemethanol, is a bifunctional pyridine derivative. Its structure incorporates three key features that make it a versatile synthetic intermediate:

- A pyridine ring, a common scaffold in pharmaceuticals due to its ability to participate in hydrogen bonding and its metabolic stability.
- A nitrile group (C≡N), which is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions.
- A hydroxymethyl group (-CH₂OH), which provides a site for hydrogen bonding in interactions with biological targets and serves as a handle for further chemical modifications, such as esterification or etherification. The introduction of a hydroxymethyl group can enhance the pharmacokinetic and pharmacodynamic properties of a lead compound.[1]

This unique combination of functional groups positions **2-(Hydroxymethyl)isonicotinonitrile** as a valuable precursor for creating complex molecular architectures and libraries of compounds for screening in drug development programs.[\[2\]](#)[\[3\]](#)

Physicochemical and Structural Data

A summary of the key physicochemical properties is essential for experimental design, including solvent selection, reaction condition optimization, and analytical method development.

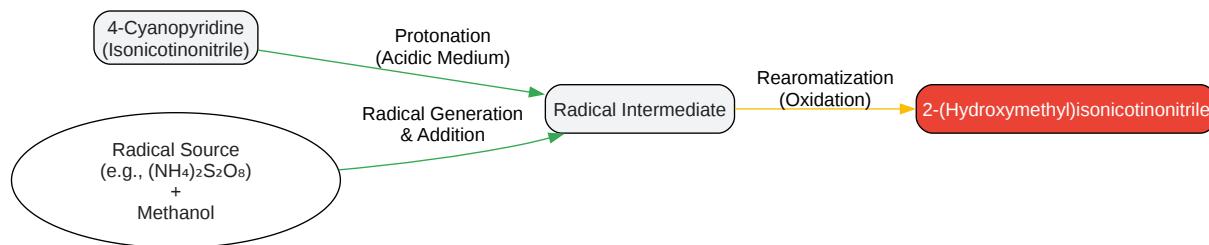
Property	Value	Source
CAS Number	51454-63-8	[4] [5]
Molecular Formula	C ₇ H ₆ N ₂ O	[4] [5] [6]
Molecular Weight	134.14 g/mol	[4] [6]
Synonyms	2-(hydroxymethyl)pyridine-4-carbonitrile, 4-Cyano-2-hydroxymethylpyridine	[6]
SMILES	N#CC1=CC=NC(CO)=C1	[4] [5]
InChI Key	MMVBJOBTOMJNHE-UHFFFAOYSA-N	[5] [6]
Storage	Sealed in dry, room temperature	[4]
Topological Polar Surface Area (TPSA)	56.91 Å ²	[5]
Consensus Log Po/w	1.15	[5]

Synthesis and Mechanistic Considerations

While specific, peer-reviewed synthetic preparations for **2-(Hydroxymethyl)isonicotinonitrile** are not extensively documented in readily available literature, its structure suggests a logical retrosynthetic approach. A plausible synthesis strategy involves the functionalization of a pre-existing pyridine ring.

Plausible Synthetic Pathway: From 4-Cyanopyridine

A common and effective strategy would be the radical functionalization of 4-cyanopyridine (isonicotinonitrile). The Minisci reaction, or a related radical hydroxymethylation, is a powerful tool for C-H functionalization of electron-deficient heterocycles.



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Caption: Plausible radical-based synthesis of **2-(Hydroxymethyl)isonicotinonitrile**.

Experimental Protocol: Radical Hydroxymethylation (Representative)

This protocol is a representative example based on established principles of radical chemistry for heteroaromatic compounds. Researchers should perform small-scale trials to optimize conditions.

- **Reaction Setup:** To a solution of 4-cyanopyridine (1.0 eq) in a mixture of methanol (MeOH) and water, add a catalytic amount of a suitable acid (e.g., H₂SO₄) to protonate the pyridine nitrogen, thereby activating the ring towards nucleophilic radical attack.
- **Initiation:** Add a radical initiator, such as ammonium persulfate ((NH₄)₂S₂O₈) (2.0-3.0 eq), portion-wise to the solution at an elevated temperature (e.g., 60-80 °C). The persulfate thermally decomposes to generate sulfate radicals.

- Radical Formation & Addition: The sulfate radical abstracts a hydrogen atom from methanol to form the hydroxymethyl radical ($\bullet\text{CH}_2\text{OH}$). This nucleophilic radical preferentially attacks the electron-deficient C2 position of the protonated pyridine ring.
- Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed.
- Workup and Purification: Upon completion, cool the reaction mixture to room temperature and neutralize with a base (e.g., NaHCO_3 solution). Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure **2-(Hydroxymethyl)isonicotinonitrile**.

Causality Behind Choices:

- Acidic Medium: Protonation of the pyridine nitrogen increases the electrophilicity of the ring, making it more susceptible to attack by the nucleophilic hydroxymethyl radical.
- Methanol as Reagent/Solvent: Methanol serves as both the solvent and the source of the hydroxymethyl group.
- Ammonium Persulfate: A common, inexpensive, and effective thermal radical initiator for this type of transformation.

Spectroscopic Characterization Profile

Confirming the structure of the synthesized or purchased compound is critical. The following are the expected spectroscopic signatures for **2-(Hydroxymethyl)isonicotinonitrile** based on its molecular structure.

^1H NMR Spectroscopy

- Aromatic Protons (3H): The three protons on the pyridine ring will appear in the aromatic region (~7.5-8.8 ppm). Due to the substitution pattern, they will exhibit a characteristic set of splitting patterns (e.g., a singlet, a doublet, and a doublet of doublets). The proton at C6, adjacent to the nitrogen, is expected to be the most downfield.
- Methylene Protons (2H): The two protons of the -CH₂OH group will likely appear as a singlet or a doublet (if coupled to the -OH proton) in the range of ~4.5-4.8 ppm.
- Hydroxyl Proton (1H): The alcohol proton will appear as a broad singlet, and its chemical shift is highly dependent on concentration and solvent (typically ~2.0-5.0 ppm). It can be confirmed by a D₂O exchange experiment.

¹³C NMR Spectroscopy

- Nitrile Carbon: The carbon of the C≡N group is expected in the ~115-125 ppm region.
- Aromatic Carbons: Five distinct signals are expected for the pyridine ring carbons, typically between ~120-155 ppm. The carbon bearing the hydroxymethyl group (C2) will be significantly downfield.
- Methylene Carbon: The carbon of the -CH₂OH group will appear in the aliphatic region, likely around ~60-65 ppm.

Infrared (IR) Spectroscopy

- O-H Stretch: A broad absorption band in the region of 3200-3500 cm⁻¹ is characteristic of the alcohol's hydroxyl group.
- C-H Stretch (Aromatic/Aliphatic): Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.
- C≡N Stretch: A sharp, medium-intensity absorption band around 2220-2240 cm⁻¹ is a clear indicator of the nitrile group.
- C=N and C=C Stretches: Absorptions in the 1400-1600 cm⁻¹ region are characteristic of the pyridine ring vibrations.

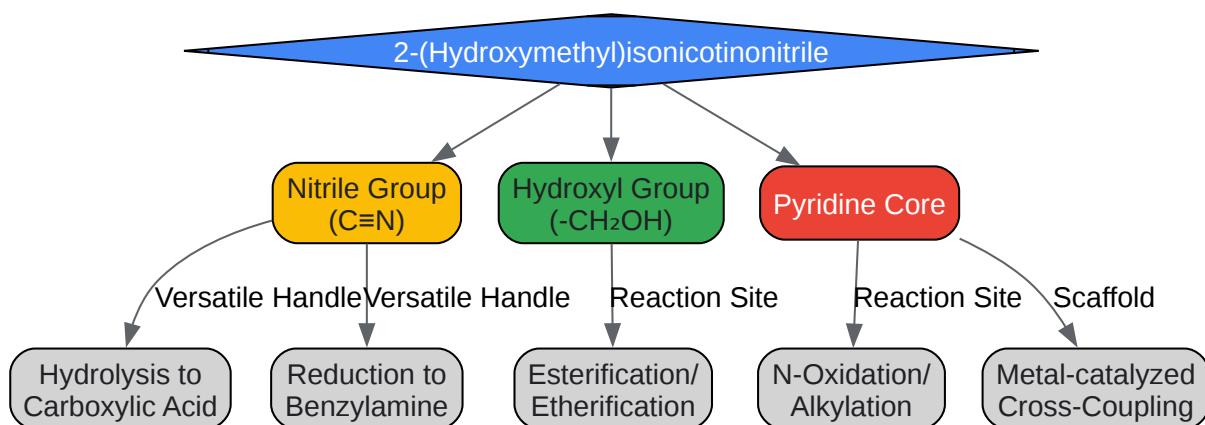
- C-O Stretch: A strong band in the $1000\text{-}1200\text{ cm}^{-1}$ region corresponds to the C-O single bond of the primary alcohol.

Mass Spectrometry (MS)

- Molecular Ion (M^+): The electron ionization (EI) mass spectrum should show a molecular ion peak at $m/z = 134.14$.
- Key Fragments: Common fragmentation patterns would include the loss of a hydrogen atom ($[M\text{-}H]^+$), the loss of the hydroxyl group ($[M\text{-}OH]^+$), or the loss of the entire hydroxymethyl group ($[M\text{-}CH_2OH]^+$).

Applications in Research and Development

2-(Hydroxymethyl)isonicotinonitrile is a strategic starting material for synthesizing a range of higher-value compounds.



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Caption: Key reactive sites and derivatization potential of the molecule.

- Pharmaceutical Scaffolding: As a substituted pyridine, it serves as a core structure in the design of novel therapeutic agents. Its functional groups allow for combinatorial derivatization to explore structure-activity relationships (SAR).

- **Intermediate for Bioactive Molecules:** This compound can be an intermediate in the synthesis of complex natural products or their analogs. It has been identified as a potential intermediate in the biosynthesis of thiazoles.
- **Ligand Synthesis:** The pyridine nitrogen and the hydroxyl oxygen can act as coordination sites for metal ions, making it a candidate for the synthesis of novel ligands and metal-organic frameworks (MOFs).

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when working with any laboratory chemical.

- **Hazard Identification:** Based on available safety data, this compound is classified as harmful if swallowed.[\[5\]](#)[\[7\]](#) It may also cause skin and serious eye irritation.
- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including:
 - Chemical safety goggles or a face shield.
 - A lab coat.
 - Chemically resistant gloves (e.g., nitrile).
- **Handling:**
 - Work in a well-ventilated area, preferably within a chemical fume hood.[\[8\]](#)
 - Avoid generating dust or aerosols.
 - Wash hands thoroughly after handling.[\[8\]](#)[\[9\]](#)
 - Avoid contact with skin, eyes, and clothing.[\[10\]](#)
- **Storage:**
 - Store in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.[\[10\]](#)

- Keep the container tightly sealed to prevent moisture absorption.[4][10]
- Disposal:
 - Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]

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